6-Bromo-1,3-benzodioxol-5-ol - 6941-70-4

6-Bromo-1,3-benzodioxol-5-ol

Catalog Number: EVT-521563
CAS Number: 6941-70-4
Molecular Formula: C7H5BrO3
Molecular Weight: 217.02 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While the provided literature doesn't explicitly detail the synthesis of 6-Bromo-1,3-benzodioxol-5-ol itself, several papers describe the synthesis of compounds containing this molecule as a core structure. For example, one study utilized 6-Bromo-1,3-benzodioxol-5-ol as a starting material for the synthesis of a series of purine-based Hsp90 inhibitors []. The researchers employed various chemical transformations, including alkylations, substitutions, and coupling reactions, to introduce desired functionalities onto the 6-Bromo-1,3-benzodioxol-5-ol scaffold.

Chemical Reactions Analysis
  • Nucleophilic substitution: One study describes the reaction of cis-2-phenyl-1,3-dioxan-5-yl toluene-p-sulphonate (a structural analog of 6-Bromo-1,3-benzodioxol-5-ol) with lithium bromide, leading to the formation of trans-5-bromo-2-phenyl-1,3-dioxan [].
  • Coupling reactions: In another study, researchers utilized 6-Bromo-1,3-benzodioxol-5-ol as a starting material for synthesizing a series of purine-based Hsp90 inhibitors []. This synthesis involved several coupling reactions to introduce desired functionalities onto the core structure.
  • Condensation reactions: The synthesis of various chalcone derivatives involved the condensation of 6-Bromo-1,3-benzodioxol-5-ol with different substituted benzaldehydes [].
Mechanism of Action
  • Hsp90 Inhibition: One study focuses on the development of purine-based Hsp90 inhibitors containing 6-Bromo-1,3-benzodioxol-5-ol []. Hsp90 is a chaperone protein that plays a crucial role in the folding, stability, and function of numerous oncogenic proteins. Inhibiting Hsp90 disrupts the function of these oncogenic proteins, leading to cell death.
  • Aromatase Inhibition: Other research highlights the development of potent aromatase inhibitors utilizing the 6-Bromo-1,3-benzodioxol-5-ol scaffold []. Aromatase is an enzyme responsible for the biosynthesis of estrogens, and its inhibition is a crucial strategy for treating hormone-dependent breast cancer.
  • GPER Agonism: A study investigated the anti-myeloma activity of a G-protein estrogen receptor (GPER) agonist containing the 6-Bromo-1,3-benzodioxol-5-ol moiety []. GPER activation in multiple myeloma cells led to the inhibition of proliferation, induction of apoptosis, and modulation of microRNA levels, suggesting its potential as a therapeutic target.
Applications
  • Anticancer Agents: Research shows that compounds containing 6-Bromo-1,3-benzodioxol-5-ol exhibit promising anticancer activity [, , ]. Specifically, these compounds have shown efficacy in inhibiting multiple myeloma cell growth [] and acting as Hsp90 inhibitors [] and aromatase inhibitors [], potentially leading to novel therapeutic strategies for various cancers.
  • Antimicrobial Agents: Several studies demonstrate the potential of 6-Bromo-1,3-benzodioxol-5-ol derivatives as antimicrobial agents [, , ]. These compounds have shown efficacy against various bacterial and fungal strains, suggesting their potential for developing new antimicrobial therapies.
  • Anti-inflammatory Agents: Compounds containing 6-Bromo-1,3-benzodioxol-5-ol have also demonstrated anti-inflammatory properties []. These findings suggest their potential application in developing novel anti-inflammatory drugs.
  • Bradykinin B1 Receptor Antagonists: Research has identified 6-Bromo-1,3-benzodioxol-5-ol as a key structural element in a novel non-peptide bradykinin B1 receptor antagonist []. This antagonist exhibited potent activity in various in vitro and in vivo models, suggesting its potential therapeutic value for inflammatory and pain conditions.
  • Histamine H3 Receptor Antagonists: Studies have explored the use of 6-Bromo-1,3-benzodioxol-5-ol derivatives as histamine H3 receptor antagonists [, , ]. These antagonists have shown promising results in preclinical studies and could lead to novel treatments for various neurological and psychiatric disorders.

(±)-1-[(3aR*,4S*,9bS*)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone (G-1)

Compound Description:

G-1 is a synthetic compound that acts as a selective agonist for the G protein-coupled estrogen receptor (GPER) []. Studies have shown that G-1 exhibits anti-tumor activity against multiple myeloma cells by inhibiting proliferation, inducing apoptosis, and promoting autophagy [].

Relevance:

This compound incorporates the structure of 6-Bromo-1,3-benzodioxol-5-ol as a key component within its more complex molecular framework []. This structural similarity suggests a potential relationship in their biological activities and interactions with cellular targets, particularly GPER.

(2S)-1-[4-(2-{6-Amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100)

Compound Description:

MPC-3100 is a purine-based inhibitor of heat shock protein 90 (Hsp90) []. It demonstrates favorable pharmacological properties, including oral bioavailability, and exhibits antitumor effects in various human cancer xenograft models [].

MPC-3100 shares a significant structural similarity with 6-Bromo-1,3-benzodioxol-5-ol. It contains a 6-bromo-1,3-benzodioxol moiety, where the 5-ol group is replaced by a sulfur atom linked to a purine structure []. This structural resemblance suggests a possible shared pharmacophore and potential overlap in their biological activity.

6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol and 6-[(4-methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol

Compound Description:

These compounds are potent aromatase inhibitors belonging to a new generation of non-steroidal anti-aromatase agents []. They possess a characteristic propeller shape and exhibit strong inhibitory potency, attributed to their flexibility, hydrophobic interactions, heme-iron coordination, and hydrogen-bonding capabilities [].

These compounds share the core 1,3-benzodioxol-5-ol structure with 6-Bromo-1,3-benzodioxol-5-ol, but they have different substituents at the 6-position []. These structural similarities suggest a possible common binding mode to the aromatase enzyme.

N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (Compound 6)

Compound Description:

Compound 6 is an amuvatinib derivative that exhibits selective toxicity toward glucose-starved tumor cells by inhibiting mitochondrial membrane potential []. It shows potential as an antitumor agent targeting metabolic vulnerabilities in cancer cells.

Relevance:

This compound shares the 1,3-benzodioxol-5-yl substructure with 6-Bromo-1,3-benzodioxol-5-ol, although it lacks the bromine substituent []. This structural commonality might contribute to shared physicochemical properties and interactions with biological targets.

Properties

CAS Number

6941-70-4

Product Name

6-Bromo-1,3-benzodioxol-5-ol

IUPAC Name

6-bromo-1,3-benzodioxol-5-ol

Molecular Formula

C7H5BrO3

Molecular Weight

217.02 g/mol

InChI

InChI=1S/C7H5BrO3/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2,9H,3H2

InChI Key

TUYBCLHMZFLWRY-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C(=C2)O)Br

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.